![molecular formula C25H21N3 B2509224 8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-51-0](/img/structure/B2509224.png)
8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of pyrazoloquinolines.
Synthesis Analysis
The synthesis of quinoline derivatives, such as those related to the compound of interest, can be achieved through various methods. One sustainable approach is the use of a phosphine-free Mn(I) complex as a catalyst for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols and secondary alcohols to form quinolines . This method emphasizes the removal of H2 and H2O during the reaction, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. In the case of the related compound "10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline," the molecules are linked by hydrogen bonds into cyclic tetramers or exist as nearly enantiomeric isolated molecules, depending on the isomer . This information suggests that the molecular structure of the compound of interest may also exhibit interesting hydrogen bonding patterns or stereochemical properties.
Chemical Reactions Analysis
The chemical reactivity of pyrazoloquinoline derivatives can involve various transformations. For instance, the reduction of related compounds such as "3-methyl-1-phenyl- and 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline" can be achieved using zinc and acetic acid . These reactions are part of a broader set of chemical processes that can be used to manipulate the functional groups and overall structure of pyrazoloquinoline derivatives, which would be applicable to the compound of interest.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline" are not detailed in the provided papers, the properties of related compounds can be inferred. The characterization of similar pyrazoloquinoline derivatives typically involves mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) spectroscopy . These techniques are used to determine molecular weights, functional group presence, and the chemical environment of protons within the molecule, respectively. These properties are crucial for understanding the behavior of the compound in various environments and could be used to predict the properties of the compound .
Scientific Research Applications
Synthesis and Structural Characterization
Research in organic chemistry has extensively explored the synthesis and properties of pyrazolo[4,3-c]quinoline derivatives. For example, derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and structurally related compounds have been synthesized from catalytic reduction processes and characterized by mass, IR, and 1HMR spectra, illustrating the versatility of these compounds in synthetic organic chemistry (Coutts & El-Hawari, 1977).
Antioxidant and Radical Quenching Properties
Quinoline derivatives, including those fused with coumarin, have been synthesized and evaluated for their antioxidant capabilities. For instance, ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one skeletons have shown potential as novel antioxidants capable of quenching radicals and inhibiting DNA oxidation, indicating their applicability in medicinal chemistry for the development of new antioxidant agents (Xi & Liu, 2015).
Catalytic Applications
The catalytic properties of Mn-complexes in synthesizing quinoline derivatives have been reported. This sustainable synthesis approach, involving acceptorless dehydrogenative coupling (ADC), highlights the role of these compounds in facilitating environmentally friendly chemical reactions (Das, Mondal, & Srimani, 2018).
Molecular Docking and Drug Design
Quinoxaline derivatives have been synthesized and evaluated for their potential as anti-cancer drugs through molecular docking studies. These studies demonstrate the utility of such compounds in the rational design of drugs with specific biological targets, offering insights into their interactions at the molecular level and their potential therapeutic applications (Abad et al., 2021).
Material Science Applications
In material science, dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties have been synthesized and characterized for their electron-transport properties. These compounds have been applied in organic light-emitting devices (OLEDs), showcasing their potential in developing advanced materials for electronic applications (Huang et al., 2006).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .
properties
IUPAC Name |
8-methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFFBTOCMIQPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.